Cas no 1421467-15-3 (2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide)

2-Bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide is a brominated benzamide derivative featuring a cyclopropyl-hydroxyphenylethyl substituent. This compound is of interest in synthetic and medicinal chemistry due to its unique structural framework, combining a brominated aromatic ring with a chiral hydroxy-cyclopropylphenylethyl moiety. The presence of the bromo group enhances reactivity for further functionalization, while the cyclopropyl and hydroxy groups contribute to steric and electronic modulation, making it a versatile intermediate for drug discovery and organic synthesis. Its well-defined stereochemistry and potential for selective interactions with biological targets underscore its utility in the development of pharmacologically active molecules.
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide structure
1421467-15-3 structure
Product name:2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
CAS No:1421467-15-3
MF:C18H18BrNO2
MW:360.245024204254
CID:6377571
PubChem ID:71788785

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
    • VU0536554-1
    • F6200-3619
    • 1421467-15-3
    • AKOS024538295
    • Inchi: 1S/C18H18BrNO2/c19-16-9-5-4-8-15(16)17(21)20-12-18(22,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,22H,10-12H2,(H,20,21)
    • InChI Key: BGPFRKFLEOBKJU-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C(NCC(C1C=CC=CC=1)(C1CC1)O)=O

Computed Properties

  • Exact Mass: 359.05209g/mol
  • Monoisotopic Mass: 359.05209g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3Ų
  • XLogP3: 3.3

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6200-3619-25mg
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
1421467-15-3
25mg
$109.0 2023-09-09
Life Chemicals
F6200-3619-100mg
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
1421467-15-3
100mg
$248.0 2023-09-09
Life Chemicals
F6200-3619-75mg
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
1421467-15-3
75mg
$208.0 2023-09-09
Life Chemicals
F6200-3619-2mg
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
1421467-15-3
2mg
$59.0 2023-09-09
Life Chemicals
F6200-3619-50mg
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
1421467-15-3
50mg
$160.0 2023-09-09
Life Chemicals
F6200-3619-3mg
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
1421467-15-3
3mg
$63.0 2023-09-09
Life Chemicals
F6200-3619-15mg
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
1421467-15-3
15mg
$89.0 2023-09-09
Life Chemicals
F6200-3619-2μmol
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
1421467-15-3
2μmol
$57.0 2023-09-09
Life Chemicals
F6200-3619-40mg
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
1421467-15-3
40mg
$140.0 2023-09-09
Life Chemicals
F6200-3619-10μmol
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
1421467-15-3
10μmol
$69.0 2023-09-09

Additional information on 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide

2-Bromo-N-(2-Cyclopropyl-2-Hydroxy-2-Phenylethyl)benzamide (CAS No. 1421467-15-3): A Comprehensive Overview

2-Bromo-N-(2-Cyclopropyl-2-Hydroxy-2-Phenylethyl)benzamide (CAS No. 1421467-15-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.

The chemical structure of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide is notable for its bromine substituent on the benzene ring and the presence of a cyclopropyl group attached to a hydroxyphenylethyl moiety. These structural elements contribute to its distinct physicochemical properties and biological activities, making it an attractive candidate for further investigation.

Recent studies have highlighted the potential of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide has also shown potential as an antitumor agent. Studies conducted in vitro and in vivo have revealed that this compound can induce apoptosis in cancer cells through the activation of caspase-dependent pathways. These findings suggest that 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide could be developed into a novel therapeutic agent for cancer treatment.

The pharmacokinetic profile of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide has been extensively studied to understand its bioavailability, distribution, metabolism, and excretion. Research indicates that this compound has favorable pharmacokinetic properties, with good oral bioavailability and a reasonable half-life, making it suitable for further preclinical and clinical development.

In terms of safety, preliminary toxicological studies have shown that 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide exhibits low toxicity at therapeutic doses. However, further studies are needed to fully evaluate its safety profile and potential side effects before it can be advanced to clinical trials.

The synthesis of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide involves several well-established chemical reactions. The key steps include the bromination of benzamide, followed by the coupling reaction with 2-cyclopropyl-2-hydroxy-2-phenylethylamine. The synthetic route is highly reproducible and scalable, making it feasible for large-scale production if required.

In conclusion, 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide (CAS No. 1421467-15-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, favorable pharmacokinetic properties, and low toxicity profile make it an attractive candidate for further research and development in the field of medicinal chemistry and pharmaceutical sciences.

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